molecular formula C10H8FN3O2 B6143967 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1170797-99-5

1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6143967
CAS RN: 1170797-99-5
M. Wt: 221.19 g/mol
InChI Key: SSIYLIUHNJQXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group .

Scientific Research Applications

1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been used in scientific research in various fields, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds and to study the mechanism of action of various drugs. In physiology, this compound has been used to study the effects of various compounds on the body, such as their effects on blood pressure, heart rate, and respiration rate. In pharmacology, this compound has been used to study the effects of various drugs on the body, including their effects on blood pressure, heart rate, and respiration rate.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid in lab experiments is that it is a relatively inexpensive compound and is readily available. Additionally, this compound is a versatile molecule that can be used in a variety of experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several possible future directions for research involving 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. One possible direction is to further study its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research could be conducted to better understand the effects of this compound on various diseases and disorders. Additionally, research could be conducted to develop new methods for synthesizing this compound, as well as new compounds that contain this compound. Finally, research could be conducted to develop new applications for this compound, such as in the treatment of various diseases and disorders.

Synthesis Methods

1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized in several different ways. One method is to react 2-amino-4-fluorophenol with ethyl chloroformate to form a chloroformate ester, which can then be reacted with hydrazine hydrate to form this compound. Another method is to react 2-amino-4-fluorophenol with ethyl bromoacetate to form an ethyl ester, which can then be reacted with hydrazine hydrate to form this compound. A third method is to react 2-amino-4-fluorophenol with ethyl chloroacetate to form an ethyl ester, which can then be reacted with hydrazine hydrate to form this compound.

properties

IUPAC Name

1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIYLIUHNJQXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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